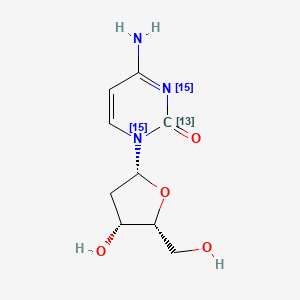

2'-Deoxy Cytidine-13C,15N2

Description

Significance of Stable Isotope Tracers in Biological Research

Stable isotope labeling is a foundational technique in which atoms within a molecule are replaced by their heavier, non-radioactive counterparts, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. silantes.comphysoc.org These labeled molecules are chemically identical to their natural forms but are distinguishable by their increased mass. physoc.org This mass difference allows them to be detected and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comsilantes.com

The power of this approach lies in its ability to provide dynamic information about metabolic flux and the turnover of molecules, which static measurements of concentration alone cannot offer. physoc.org Researchers can introduce a labeled compound into a biological system and monitor its transformation and incorporation into other molecules. silantes.com This provides invaluable insights into the intricate web of biochemical reactions that constitute life. mdpi.com Key applications include elucidating metabolic pathways, quantifying the rate of metabolic reactions (flux analysis), and understanding how genetic or environmental factors impact cellular processes. numberanalytics.comtandfonline.comnih.gov Because the isotopes are stable and non-radioactive, they can be safely used in a wide range of biological systems, including in vivo studies in animals and humans. silantes.comnih.gov

Specific Research Focus on 2'-Deoxycytidine-¹³C,¹⁵N₂ as a Tracing and Analytical Probe

2'-Deoxycytidine (B1670253) is a critical component of DNA. The isotopically labeled variant, 2'-Deoxycytidine-¹³C,¹⁵N₂, contains heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N) within its structure. This dual labeling provides a distinct mass signature, making it an excellent internal standard and tracer for highly sensitive and specific detection.

The primary application of 2'-Deoxycytidine-¹³C,¹⁵N₂ is as an internal standard for quantitative mass spectrometry. researchgate.net In this role, a known amount of the labeled compound is added to a biological sample. When analyzing the sample, the natural (unlabeled) 2'-deoxycytidine and the heavy-labeled standard can be distinguished by their mass. By comparing the signal intensity of the natural analyte to the known quantity of the internal standard, researchers can achieve precise and accurate quantification, correcting for any sample loss during preparation. qugen.euunil.ch

This is particularly important in fields like toxicology and pharmacology for measuring the incorporation of nucleoside analogue drugs into DNA. nih.gov It is also vital for studying DNA damage and repair, where accurate measurement of modified nucleosides is key. Research has demonstrated the use of ¹³C- and ¹⁵N-labeled nucleosides to serve as internal standards for the quantification of oxidatively damaged DNA and RNA nucleosides. acs.org The use of dual-labeled compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂ provides an unambiguous signal in complex biological matrices, solidifying its role as a critical tool for advancing our understanding of DNA metabolism, disease pathology, and therapeutic action. researchgate.netnih.govacs.org

Data Tables

Table 1: Properties of 2'-Deoxycytidine

| Property | Value |

| Chemical Formula | C₉H₁₃N₃O₄ |

| Molar Mass | 227.22 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Natural Abundance | A pyrimidine (B1678525) deoxyribonucleoside, a fundamental component of DNA. |

This table presents general properties of the unlabeled compound, 2'-Deoxycytidine.

Table 2: Applications of Isotope-Labeled Nucleosides

| Research Area | Application | Analytical Technique(s) |

| Metabolic Flux Analysis | Tracing the incorporation of labeled precursors into DNA/RNA to measure synthesis rates. | Mass Spectrometry (MS) |

| Structural Biology | Determining the 3D structure and dynamics of nucleic acids. | Nuclear Magnetic Resonance (NMR), X-ray Crystallography |

| Quantitative Analysis | Serving as an internal standard for precise measurement of natural nucleosides. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Epitranscriptomics | Quantifying modified nucleosides in RNA to study gene regulation. | Isotope Dilution Mass Spectrometry |

| DNA Damage & Repair | Measuring levels of damaged nucleosides to assess genotoxicity and repair efficiency. | LC-MS/MS |

This table summarizes key research applications where stable isotope-labeled nucleosides, including 2'-Deoxycytidine-¹³C,¹⁵N₂, are utilized.

Structure

3D Structure

Properties

Molecular Formula |

C₈¹³CH₁₃N¹⁵N₂O₄ |

|---|---|

Molecular Weight |

230.2 |

Synonyms |

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-13C,15N2; 4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-13C,15N2; Cytosine Deoxyribonucleoside_x000B_-13C,15N2; Cytosine Deoxyriboside-13C,15N2; Deoxycytidine-13C,15N2; |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Strategies for 2 Deoxycytidine 13c,15n2

Chemo-Enzymatic Synthesis Pathways of Isotope-Labeled Deoxynucleosides

Chemo-enzymatic synthesis provides a versatile and efficient route to produce isotopically labeled deoxynucleosides by combining the precision of enzymatic reactions with the flexibility of chemical synthesis. nih.gov This approach is often more rapid and achieves higher yields than purely chemical or biological methods. nih.govcuny.edu

A common chemo-enzymatic pathway begins with the chemical synthesis of an isotopically labeled nucleobase, in this case, cytosine labeled with ¹³C and ¹⁵N. For example, 6-¹³C-¹⁵N₂-uracil can be synthesized and subsequently converted to the desired cytosine derivative. nih.gov Separately, a deoxyribose precursor, 2'-deoxyribose 1-phosphate (dRP), can also be chemically synthesized. nih.gov

The key step involves the use of enzymes to couple the labeled base with the deoxyribose moiety. Purine (B94841) nucleoside phosphorylase (PNP) and other similar enzymes are instrumental in catalyzing the formation of the nucleoside from the base and sugar phosphate (B84403). nih.govmdpi.com This method allows for the creation of specific labeling patterns in both the base and the sugar. nih.gov The yields for such chemo-enzymatic syntheses of nucleotides can be quite high, sometimes exceeding 90%. nih.govcuny.edu

Key Enzymes in Chemo-Enzymatic Synthesis:

| Enzyme | Role | Reference |

|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes the reversible phosphorolysis of nucleosides, enabling the coupling of a base to a sugar phosphate. | mdpi.com |

| Nucleoside Kinases | Phosphorylate nucleosides to form nucleotides. | nih.gov |

Biotechnological Approaches for ¹³C and ¹⁵N Enrichment in Nucleosides

Biotechnological methods leverage the metabolic pathways of microorganisms to produce uniformly labeled nucleosides. This is generally a cost-effective method for generating fully labeled molecules. sigmaaldrich.com The process involves culturing bacteria, such as Escherichia coli or the methylotropic bacterium Methylobacterium extorquens, in a minimal medium where the sole sources of carbon and nitrogen are isotopically enriched. sigmaaldrich.comnih.goviaea.org

Typically, [U-¹³C]-glucose serves as the carbon source, and ¹⁵NH₄Cl (ammonium chloride) provides the nitrogen. sigmaaldrich.comnih.gov The microorganisms metabolize these precursors and incorporate the ¹³C and ¹⁵N isotopes into all their biomolecules, including nucleotides and nucleosides. silantes.com After a period of growth, the bacterial biomass is harvested, and the nucleic acids (DNA and RNA) are extracted and hydrolyzed to yield the constituent isotopically labeled nucleosides and deoxynucleosides, including 2'-Deoxycytidine-¹³C,¹⁵N₂. iaea.orgsilantes.com

While this approach is excellent for uniform labeling, it can be adapted for some level of site-specificity by using specifically labeled precursors (e.g., 2-¹³C-glycerol) or mutant bacterial strains that have altered metabolic pathways. nih.govresearchgate.net

Commonly Used Labeled Precursors in Biotechnological Synthesis:

| Labeled Precursor | Isotope(s) | Purpose | Reference |

|---|---|---|---|

| [U-¹³C]-Glucose | ¹³C | Primary carbon source for uniform labeling. | sigmaaldrich.com |

| ¹⁵N-Ammonium Chloride | ¹⁵N | Primary nitrogen source for uniform labeling. | sigmaaldrich.com |

Site-Specific and Uniform Isotopic Labeling Methodologies

The choice between site-specific and uniform labeling depends on the specific requirements of the intended analytical technique, such as NMR.

Uniform Labeling: This strategy involves replacing all carbon atoms with ¹³C and all nitrogen atoms with ¹⁵N. sigmaaldrich.com As described above, this is most commonly achieved by growing microorganisms on media containing exclusively ¹³C and ¹⁵N sources. sigmaaldrich.comsilantes.com The resulting uniformly labeled 2'-Deoxycytidine-¹³C,¹⁵N₂ is useful for a wide range of NMR experiments, but the complex ¹³C-¹³C coupling can sometimes lead to spectral crowding and signal broadening, particularly in larger molecules. nih.gov

Site-Specific Labeling: This approach introduces isotopes at specific, predefined atomic positions within the molecule. nih.govnih.gov This is highly advantageous for simplifying complex NMR spectra and for probing specific structural or dynamic features of a nucleic acid. nih.govcuny.edu Site-specific labeling is typically accomplished through chemo-enzymatic methods where chemically synthesized precursors with precise isotopic placement are used. nih.govnih.gov For example, one could synthesize a cytosine ring with a ¹³C label only at the C6 position and ¹⁵N labels at N1 and N3, and then enzymatically attach it to an unlabeled deoxyribose sugar. nih.gov This targeted approach minimizes spectral overlap and allows for more accurate measurement of relaxation rates and other NMR parameters. nih.gov

Comparison of Labeling Methodologies:

| Labeling Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Uniform | All ¹²C and ¹⁴N atoms are replaced with ¹³C and ¹⁵N. | Provides maximal isotopic enrichment; cost-effective via biotechnology. sigmaaldrich.com | Can cause spectral crowding and complex signal splitting in NMR. nih.gov |

| Site-Specific | Isotopes are placed only at specific atomic positions. | Simplifies NMR spectra; allows for targeted structural and dynamic studies. nih.govnih.gov | Generally more complex and expensive to synthesize. researchgate.net |

Production of 2'-Deoxycytidine-¹³C,¹⁵N₂-Derived Nucleotide Triphosphates for Nucleic Acid Synthesis

For the labeled 2'-Deoxycytidine-¹³C,¹⁵N₂ to be incorporated into a DNA strand, it must first be converted into its triphosphate form, 2'-deoxycytidine-5'-triphosphate (dCTP). This phosphorylation is a critical step, typically achieved enzymatically.

The process often involves a series of kinase enzymes that sequentially add phosphate groups to the 5' hydroxyl of the deoxynucleoside. nih.gov First, a nucleoside monophosphate (NMP) kinase converts the deoxynucleoside into a deoxynucleoside monophosphate (dNMP). Subsequently, a nucleoside diphosphate (NDP) kinase can catalyze the formation of the triphosphate (dNTP). nih.gov An alternative one-step chemical phosphorylation method using reagents like pyrophosphate in the presence of a catalyst can also be employed to synthesize the triphosphate form. semanticscholar.org

Once the labeled dCTP is produced and purified, it can be used as a substrate for DNA polymerases in techniques like polymerase chain reaction (PCR) or solid-phase synthesis to generate DNA oligonucleotides containing the ¹³C and ¹⁵N labels at specific cytidine (B196190) positions. silantes.comtandfonline.comtandfonline.com This enables the detailed study of the resulting labeled DNA molecule by NMR or mass spectrometry.

Applications in Metabolic Flux Analysis and Pathway Elucidation

Tracing Deoxyribonucleic Acid (DNA) Synthesis Kinetics and Dynamics

The incorporation of nucleosides into newly synthesized DNA is a fundamental process of cell division and repair. By introducing 2'-Deoxycytidine-13C,15N2 to cells or organisms, scientists can monitor the rate and dynamics of DNA synthesis with high precision.

The rate at which 2'-Deoxycytidine-13C,15N2 is incorporated into the DNA of a cell population is a direct measure of the rate of cell proliferation. As cells divide, they synthesize new DNA, incorporating the labeled deoxycytidine from the nucleotide pool. By measuring the enrichment of ¹³C and ¹⁵N in genomic DNA over time, researchers can calculate the fraction of newly synthesized DNA, which reflects the rate of cell division and tissue turnover. This method offers a sensitive and non-radioactive alternative to traditional proliferation assays.

For instance, in a study investigating lymphocyte proliferation, cells could be cultured with the labeled compound. The subsequent analysis of DNA would reveal the percentage of new DNA synthesis, as shown in the hypothetical data below.

| Time Point (Hours) | Cell Culture Condition | Percentage of Labeled DNA (%) | Implied Proliferation Rate |

| 24 | Control | 15.2 | Baseline |

| 24 | With Growth Factor A | 35.8 | Stimulated |

| 48 | Control | 28.9 | Baseline |

| 48 | With Growth Factor A | 68.5 | Highly Stimulated |

This interactive table presents hypothetical research findings on cell proliferation rates measured by the incorporation of 2'-Deoxycytidine-13C,15N2.

Investigation of Deoxynucleotide Metabolism and Pool Dynamics

The cellular pools of deoxynucleoside triphosphates (dNTPs) are tightly regulated to support DNA synthesis while avoiding the mutagenic effects of pool imbalances. 2'-Deoxycytidine-13C,15N2 is an invaluable tracer for studying the pathways that contribute to these dNTP pools: the de novo synthesis pathway and the salvage pathway.

The salvage pathway recycles nucleosides and bases from the degradation of DNA and RNA. wikipedia.orgnih.gov This pathway is crucial in tissues that have limited or no de novo synthesis capabilities. wikipedia.org When 2'-Deoxycytidine-13C,15N2 is supplied to cells, it is taken up and phosphorylated by kinases, such as deoxycytidine kinase, to enter the dNTP pool and subsequently be incorporated into DNA. researchgate.netresearchgate.net The rate of its appearance in DNA is a direct measure of the salvage pathway's activity. By analyzing the isotopic enrichment in the dCTP pool and in the DNA, researchers can quantify the flux through this essential recycling route. nih.gov

The following table illustrates hypothetical results from an experiment designed to distinguish between the two pathways using isotopic labeling.

| Cell Type | Labeled Substrate | Pathway Activity Measured | Relative Flux Contribution (%) |

| Rapidly Proliferating Cancer Cell | ¹⁵N-Glutamine | De Novo Synthesis | 75 |

| Rapidly Proliferating Cancer Cell | 2'-Deoxycytidine-¹³C,¹⁵N₂ | Salvage Pathway | 25 |

| Differentiated Neuron | ¹⁵N-Glutamine | De Novo Synthesis | < 5 |

| Differentiated Neuron | 2'-Deoxycytidine-¹³C,¹⁵N₂ | Salvage Pathway | > 95 |

This interactive table shows hypothetical data on the relative contributions of de novo and salvage pathways to nucleotide pools in different cell types, as determined by stable isotope tracing.

Elucidation of Broader Cellular Metabolic Networks via ¹³C-Metabolic Flux Analysis (¹³C-MFA)

The utility of 2'-Deoxycytidine-13C,15N2 extends beyond nucleotide metabolism. The ¹³C atoms from the ribose or deoxyribose sugar of the nucleoside can be traced as they enter central carbon metabolism. creative-proteomics.com For example, if the nucleoside is catabolized, its carbon backbone can be funneled into glycolysis or the pentose (B10789219) phosphate (B84403) pathway. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the patterns of ¹³C labeling in various metabolites to calculate the rates (fluxes) of interconnected metabolic pathways. nsf.gov13cflux.netnih.gov By using 2'-Deoxycytidine-¹³C,¹⁵N₂ as a tracer, scientists can gain insights into how nucleotide metabolism is integrated with energy production (e.g., the TCA cycle) and the synthesis of other biomolecules. nih.gov This provides a comprehensive, systems-level view of cellular metabolism, revealing how cells allocate resources in response to different conditions. nsf.gov

Application in Investigating Specific Biochemical Pathways (e.g., Pentose Phosphate Pathway, Glycolysis)

The direct use of labeled 2'-deoxycytidine (B1670253) is primarily informative for the nucleoside salvage pathway, where pre-existing nucleosides are recycled to synthesize nucleotides. However, its application can be understood in the broader context of tracing the building blocks of DNA, which are synthesized via de novo pathways like the Pentose Phosphate Pathway (PPP) and glycolysis.

The PPP is a crucial pathway that runs parallel to glycolysis, responsible for producing NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738) (R5P). jackwestin.commdpi.com Glycolysis breaks down glucose into pyruvate, providing both energy and carbon skeletons for various biosynthetic processes. jackwestin.comnih.gov

Stable isotope tracing studies typically use 13C-labeled glucose to measure fluxes through these pathways. researchgate.netnih.gov For instance, [1,2-13C2]glucose is a common tracer used to differentiate between glycolysis and the PPP. nih.govresearchgate.net Metabolism of this tracer through glycolysis produces distinctly labeled downstream intermediates, whereas its entry into the oxidative PPP results in a different isotopic labeling pattern due to the loss of the C1 carbon. nih.govresearchgate.net By analyzing the mass isotopomer distribution in metabolites like lactate (B86563) or the ribose moiety of nucleotides, researchers can calculate the relative contribution of each pathway to the synthesis of nucleotide precursors. nih.govresearchgate.net

While 2'-Deoxycytidine-13C,15N2 would not be the primary tracer to measure the initial fluxes within the PPP or glycolysis, analyzing the labeling pattern of its deoxyribose and cytosine components within genomic DNA can serve as a downstream reporter of the precursor pools used for its synthesis. For example, if cells are co-incubated with labeled glucose and unlabeled deoxycytidine, the labeling pattern of the deoxyribose in DNA can confirm the contribution of the de novo pathway (via labeled glucose) versus the salvage pathway (via unlabeled deoxycytidine).

Table 1: Common 13C-Glucose Tracers and Their Role in Elucidating PPP and Glycolysis Flux

| Tracer | Pathway Indicated by Labeling Pattern | Key Downstream Metabolite Analyzed | Principle |

|---|---|---|---|

| [1,2-13C2]glucose | Glycolysis vs. Pentose Phosphate Pathway | Lactate, 3-Phosphoglycerate | Glycolysis retains adjacent labeled carbons, while the PPP separates them. nih.govresearchgate.net |

| [U-13C6]glucose | Overall glucose metabolism, including PPP and TCA cycle | Ribose-5-Phosphate, TCA cycle intermediates, Nucleotides | Tracks the fate of all six glucose carbons into various biosynthetic products. nih.govnih.gov |

| [2,3-13C2]glucose | Pentose Phosphate Pathway | Lactate | This specific tracer generates [2,3-13C2]lactate exclusively through the PPP, providing a direct readout of pathway activity. nih.govnih.gov |

Quantitative Analysis of Intracellular Flux Distributions

Metabolic Flux Analysis (MFA) integrates data from stable isotope labeling experiments into computational models to provide a quantitative map of cellular metabolism. researchgate.netnsf.gov The use of dual-labeled substrates, containing both 13C and 15N, is particularly powerful as it allows for the simultaneous quantification of carbon and nitrogen fluxes. nih.gov

When researchers aim to understand the complete picture of nucleotide biosynthesis, they often use precursors like [U-13C]-glucose and [15N]-glutamine. biorxiv.orgf1000research.com The 13C from glucose traces the path of the ribose sugar backbone, while the 15N from glutamine (a key nitrogen donor) traces the synthesis of the pyrimidine (B1678525) and purine (B94841) rings. biorxiv.org The resulting mass shifts in the amino acids and nucleotides are measured, and this data is used to constrain a metabolic model, which then calculates the flux values for each reaction in the network. nsf.govnih.gov

The application of 2'-Deoxycytidine-13C,15N2 in this context provides a direct probe for the flux through the deoxycytidine salvage pathway and its subsequent incorporation into DNA. By quantifying the rate of incorporation of this labeled nucleoside into the genome relative to the incorporation of labels from de novo synthesis (traced with labeled glucose and glutamine), a precise measure of the balance between these two fundamental nucleotide supply routes can be determined. This is crucial for understanding the metabolic phenotype of different cell types, particularly in cancer cells, which often exhibit altered reliance on salvage pathways.

Role in Epigenetic Research: Tracking DNA Methylation and Demethylation Processes

The use of stable isotope-labeled nucleosides, such as 2'-Deoxycytidine-13C,15N2, has become a cornerstone in the quantitative analysis of epigenetic modifications. These labeled compounds act as ideal internal standards and tracers for mass spectrometry-based methods, allowing for highly accurate and sensitive tracking of cytosine modifications in genomic DNA. nih.govnih.gov

Monitoring Cytosine Modification Dynamics

DNA methylation, primarily the addition of a methyl group to the 5th carbon of cytosine (to form 5-methylcytosine, 5mC), is a critical epigenetic mark that regulates gene expression. researchgate.netacs.org The processes of methylation and demethylation are dynamic and central to development and disease. nih.govmdpi.com Stable isotope tracing provides a powerful method to follow the fate of cytosine bases after DNA replication and to monitor the rate at which these modifications are established or removed.

A key application involves using isotopically labeled deoxycytidine as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. In this approach, genomic DNA is enzymatically hydrolyzed into individual nucleosides. A known quantity of a heavy-labeled standard, such as [U-15N3]deoxycytidine and its methylated counterpart [U-15N3]methyldeoxycytidine, is added to the sample. nih.govnih.gov Because the labeled standards are chemically identical to their unlabeled counterparts but differ in mass, they co-elute during chromatography but are distinguished by the mass spectrometer. This allows for precise quantification of the absolute amounts of deoxycytidine and 5-methyldeoxycytidine in the original sample, correcting for any sample loss during preparation. nih.govresearchgate.net This technique has been used to develop high-throughput assays for measuring global DNA methylation with very high precision. nih.gov

Table 2: Performance of LC-MS/MS Assay for Global DNA Methylation Using [U-15N]-labeled Deoxycytidine Standards

| Parameter | Result | Reference |

|---|---|---|

| Inter-assay Variation (%RSD) | <2.5% | nih.govnih.gov |

| Intra-assay Variation (%RSD) | <2.5% | nih.govnih.gov |

| Sensitivity | Can detect differences as small as ~0.25% of total cytosine | nih.gov |

| Throughput | >500 samples in 4 days | nih.govnih.gov |

%RSD = Percent Relative Standard Deviation

Understanding Epigenetic Regulation through Isotope Tracing

Beyond static quantification, isotope tracing allows researchers to investigate the temporal dynamics of epigenetic marks. By introducing a labeled precursor for DNA synthesis into cell culture or animal models, scientists can label a cohort of newly synthesized DNA strands. By tracking the state of the labeled cytosines over time, they can determine the kinetics of methylation and demethylation processes.

For example, studies have used stable isotope labeling of cytosine derivatives to track the formation of 5-hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5mC involved in active demethylation. cam.ac.uk By feeding cells a labeled precursor and analyzing the isotopic enrichment in cytosine, 5mC, and 5hmC in DNA over a time course, researchers demonstrated that the majority of 5hmC is a chemically stable modification rather than a short-lived intermediate. The study also revealed that, unlike DNA methylation which occurs rapidly after replication, the formation of 5hmC is a much slower process, occurring over many hours following DNA synthesis. cam.ac.uk

This type of pulse-chase experiment, enabled by labeled nucleosides like 2'-Deoxycytidine-13C,15N2, is invaluable for understanding the mechanisms that establish and maintain the epigenome. It provides direct evidence for the rates of enzymatic reactions (e.g., by DNA methyltransferases and TET enzymes) as they occur in living cells, offering insights into how epigenetic landscapes are dynamically regulated during cell division, differentiation, and disease. researchgate.netnih.gov

Advanced Analytical Methodologies Utilizing 2 Deoxycytidine 13c,15n2

Mass Spectrometry (MS)-Based Quantification and Characterization

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. The use of isotopically labeled standards like 2'-Deoxycytidine-13C,15N2 is fundamental to achieving high accuracy and precision in MS-based studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside and Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for separating, identifying, and quantifying nucleosides and their metabolites from complex biological matrices. nih.govprotocols.io In this technique, the sample is first passed through a liquid chromatography column to separate the components. The eluent is then introduced into a mass spectrometer, where molecules are ionized and fragmented.

The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is detected. nih.gov When analyzing for 2'-deoxycytidine (B1670253), the instrument would be set to monitor the mass transition of the natural compound. Simultaneously, a separate mass transition is monitored for the 2'-Deoxycytidine-13C,15N2 internal standard. Because the standard co-elutes with the analyte and experiences similar ionization and fragmentation behavior, it provides a reliable reference for accurate quantification. nih.govnih.gov

The key advantage of using 2'-Deoxycytidine-13C,15N2 is that its mass is shifted due to the presence of the heavy isotopes. This mass difference allows the mass spectrometer to clearly distinguish between the endogenous analyte and the spiked internal standard, even if they are not perfectly separated by chromatography.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-deoxyribose]⁺ | Description |

|---|---|---|---|

| 2'-deoxycytidine (Natural Abundance) | 228.1 | 112.1 | Monitors the endogenous nucleoside. |

| 2'-Deoxycytidine-13C,15N2 | 231.1 | 115.1 | Monitors the stable isotope-labeled internal standard. |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving the highest level of accuracy in quantitative analysis. nih.govresearchgate.net The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, 2'-Deoxycytidine-13C,15N2—to the sample at the earliest stage of preparation. springernature.comresearchgate.net

This labeled compound serves as an ideal internal standard because it has virtually identical chemical and physical properties to its unlabeled, endogenous counterpart. researchgate.net Consequently, it behaves the same way during all stages of the analytical process, including extraction, derivatization, and ionization. springernature.com Any sample loss or variation that affects the analyte will affect the standard to the same degree.

By measuring the ratio of the signal intensity of the endogenous 2'-deoxycytidine to that of the known amount of added 2'-Deoxycytidine-13C,15N2, an absolute and highly accurate concentration of the analyte can be calculated, correcting for procedural inefficiencies and matrix effects. researchgate.netnottingham.ac.uk This approach provides rapid, ultrasensitive, and highly reproducible quantification of nucleosides. springernature.com

Analysis of DNA Oxidation Products and Modified Nucleosides

DNA is susceptible to damage from reactive oxygen species (ROS), leading to the formation of oxidized nucleosides, which can be biomarkers for oxidative stress and disease. nih.govplos.org For example, 2'-deoxycytidine can be oxidized to products such as 5-hydroxy-2'-deoxycytidine. nih.gov Accurately quantifying these low-abundance DNA modifications is crucial for understanding their biological roles.

LC-MS/MS combined with isotope dilution is the definitive method for this type of analysis. plos.org In this context, 2'-Deoxycytidine-13C,15N2 can be used as an internal standard to precisely quantify the total amount of unmodified 2'-deoxycytidine, which is necessary for normalizing the levels of the damaged bases. To quantify the oxidized product directly, an ideal workflow would use an isotopically labeled version of the modified nucleoside itself (e.g., ¹³C,¹⁵N₂-labeled 5-hydroxy-2'-deoxycytidine). The use of such standards is essential to correct for analytical variability and potential artificial oxidation during sample preparation, ensuring that the measured levels of DNA damage are accurate. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules in solution. The use of isotopic labels like ¹³C and ¹⁵N is central to modern biomolecular NMR.

Heteronuclear NMR Experiments (¹³C NMR, ¹⁵N NMR) for Resonance Assignment

The natural abundance of NMR-active ¹³C (1.1%) and ¹⁵N (0.37%) isotopes is very low, making it difficult to obtain high-quality NMR data for these nuclei in complex biomolecules. nih.gov By synthesizing nucleic acids with building blocks like 2'-Deoxycytidine-13C,15N2, researchers can enrich the sample with these isotopes, dramatically enhancing the signal-to-noise ratio. nih.gov

This enrichment enables a suite of powerful heteronuclear NMR experiments, most notably the Heteronuclear Single Quantum Coherence (HSQC) experiment. wikipedia.orglibretexts.org An HSQC spectrum is a two-dimensional plot that shows correlations between a proton (¹H) and a directly attached heteronucleus (¹³C or ¹⁵N). wikipedia.org Each peak in the spectrum corresponds to a specific H-C or H-N bond in the molecule.

For 2'-Deoxycytidine-13C,15N2, this means that every nitrogen and carbon atom in the cytidine (B196190) base will be NMR-active and provide a strong signal. This allows for the unambiguous assignment of chemical shifts for each atom, which is the first and most critical step in any detailed NMR structural study. libretexts.orgnih.gov

| Correlation | Proton (¹H) | Heteronucleus | Description |

|---|---|---|---|

| H5-C5 | H5 | ¹³C5 | Provides resonance assignment for the C5-H5 bond in the pyrimidine (B1678525) ring. |

| H6-C6 | H6 | ¹³C6 | Provides resonance assignment for the C6-H6 bond in the pyrimidine ring. |

| H4-N4 | Amino Protons | ¹⁵N4 | Provides resonance assignment for the exocyclic amino group. |

| H1'-C1' | H1' | ¹³C1' | Provides resonance assignment for the C1'-H1' bond in the deoxyribose sugar. |

Probing Nucleic Acid Structure and Dynamics through Isotopic Labels

Once the resonances are assigned, the isotopic labels in 2'-Deoxycytidine-13C,15N2 serve as powerful probes for determining the three-dimensional structure and dynamic properties of DNA and RNA. nih.govutoronto.ca By incorporating the labeled nucleoside at specific sites within a nucleic acid sequence, scientists can gain site-specific information. nih.govsemanticscholar.org

For example, NMR experiments can measure nuclear Overhauser effects (NOEs) between protons, which provide distance constraints used to calculate the 3D structure. The increased resolution afforded by ¹³C and ¹⁵N editing simplifies complex NOE spectra. Furthermore, NMR relaxation experiments, which measure the rates at which nuclei return to their equilibrium state after being perturbed, can be performed on the ¹³C and ¹⁵N nuclei. utoronto.ca These relaxation rates provide detailed information about the flexibility and internal motions of the nucleic acid on a range of timescales, from picoseconds to seconds. This is crucial for understanding how nucleic acids fold, recognize other molecules like proteins, and perform their biological functions. utoronto.ca

Applications in High-Resolution NMR of Macromolecular Assemblies

The study of large biological structures such as protein-DNA complexes and multi-domain nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. nih.gov As the size of macromolecules increases, issues of severe spectral overlap and rapid signal decay (relaxation) lead to broad lines and poor resolution in standard proton (¹H) NMR spectra, often rendering detailed structural analysis impossible. acs.orgnih.gov The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into nucleic acids, through precursors like 2'-Deoxycytidine-¹³C,¹⁵N₂, is a foundational strategy to overcome these limitations. alfa-chemistry.com This dual labeling enables the use of powerful heteronuclear NMR techniques, which exploit the large chemical shift dispersion of ¹³C and ¹⁵N nuclei to resolve individual atomic signals that would otherwise be indistinguishable. alfa-chemistry.comnih.gov

The primary advantage of using uniformly ¹³C,¹⁵N-labeled DNA, synthesized using components like 2'-Deoxycytidine-¹³C,¹⁵N₂, is the ability to perform isotope-edited or filtered experiments. nih.gov In these experiments, only signals from the labeled nucleic acid are detected, effectively filtering out the overwhelming signals from an unlabeled binding partner, such as a protein. This approach is critical for unambiguously assigning resonances and studying the conformation of the DNA component within a large macromolecular assembly. nih.gov

A significant application of this methodology was demonstrated in the study of a 32-nucleotide DNA aptamer in complex with human basic fibroblast growth factor (bFGF). nih.gov Researchers synthesized a uniformly ¹³C,¹⁵N-labeled version of the DNA aptamer and used isotope-edited NMR experiments to probe its structure when bound to the unlabeled protein. The high-quality spectra obtained from the labeled DNA confirmed that it adopts a stable and well-defined structure upon binding to bFGF. nih.gov This level of detail would be unattainable without isotopic enrichment.

Furthermore, selective labeling of specific nucleotide types, such as incorporating ¹⁵N only at the amino groups of cytidine and adenosine (B11128) (4-¹⁵NH₂-2'-deoxycytidine and 6-¹⁵NH₂-2'-deoxyadenosine), provides a targeted probe for interactions. nih.gov Since the amino groups are located in the major or minor grooves of the DNA, they are often directly involved in binding with proteins or other ligands. Monitoring the chemical shifts of these specific ¹⁵N atoms and their attached protons offers a precise tool to map binding interfaces and characterize the structural changes within the DNA grooves upon complex formation. nih.gov

For very large macromolecular assemblies, even dual ¹³C/¹⁵N labeling may not be sufficient to achieve high resolution. In such cases, a triple-labeling strategy combining ¹³C, ¹⁵N, and Deuterium (²H) is employed. utoronto.caprotein-nmr.org.uk Deuteration of the non-exchangeable protons in the deoxyribose sugar and the base of 2'-Deoxycytidine (and other nucleotides) dramatically improves the relaxation properties of the remaining protons and attached ¹³C nuclei. utoronto.ca This leads to significantly sharper lines in the NMR spectrum, allowing for the study of much larger systems, including protein-DNA complexes in the range of 37 kDa to 64 kDa. utoronto.ca While deuteration reduces the number of protons available for generating distance restraints, the resulting improvement in spectral quality is indispensable for defining the structure and dynamics of high-molecular-weight complexes. utoronto.caprotein-nmr.org.uk

The research findings enabled by the use of 2'-Deoxycytidine-¹³C,¹⁵N₂ and related labeled nucleotides are summarized in the table below.

| Macromolecular System | Labeling Strategy | Key NMR Findings & Significance |

| 32-nucleotide DNA / bFGF complex | Uniform ¹³C,¹⁵N-labeling of DNA | Isotope-edited experiments demonstrated that the DNA adopts a well-defined, stable structure when bound to the protein, illustrating the power of this technique for studying DNA-protein complexes. nih.gov |

| 18 base pair lac operator DNA | Site-specific 4-¹⁵NH₂-2'-deoxycytidine | ¹H-¹⁵N multiple quantum NMR allowed for the detection and assignment of amino nitrogen and proton resonances, providing specific probes for ligand interactions in the DNA grooves. nih.gov |

| 37 kDa Trp repressor / DNA complex | Uniform ¹⁵N, ¹³C, ~70% ²H-labeling of protein | Triple-labeling significantly improved spectral resolution, enabling the assignment of protein backbone and side-chain chemical shifts within the large protein-DNA complex. utoronto.ca |

Integration into Molecular Biology and Biochemical Assays

Incorporation into Oligonucleotides and Nucleic Acid Probes

The utility of 2'-Deoxycytidine-13C,15N2 begins with its incorporation into custom-synthesized single or double-stranded DNA molecules, known as oligonucleotides or nucleic acid probes. These labeled probes are indispensable for a variety of advanced biochemical and structural biology studies. isotope.com The incorporation can be achieved through two primary methods: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The most common method for creating labeled DNA oligonucleotides is solid-phase phosphoramidite (B1245037) chemistry. isotope.com In this process, a 2'-Deoxycytidine-13C,15N2 phosphoramidite building block is used. This modified nucleoside is added sequentially to a growing DNA chain attached to a solid support. This technique allows for the precise, position-specific placement of the labeled cytidine (B196190) at any desired location within the oligonucleotide sequence. isotope.com This specificity is crucial for creating probes designed to obtain specific structural, functional, or dynamic information about a particular region of a DNA molecule. isotope.com

Enzymatic Synthesis: For producing larger quantities of uniformly labeled DNA (where all cytidine residues are replaced with the labeled version), enzymatic methods are often preferred. nih.govnih.gov This approach typically involves using a DNA polymerase enzyme, a DNA template, and a mixture of deoxynucleoside triphosphates (dNTPs), where the dCTP is the 13C,15N2-labeled variant. isotope.comnih.gov The polymerase reads the template and incorporates the labeled dCTP into the newly synthesized DNA strand. This method is highly efficient for creating longer DNA molecules that are fully and uniformly labeled. nih.govnih.gov

The choice between chemical and enzymatic synthesis depends on the specific research application, the desired length of the oligonucleotide, and the required labeling pattern (site-specific vs. uniform).

Table 1: Comparison of Methods for Incorporating Labeled Deoxycytidine

| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (Polymerase-based) |

| Label Placement | Site-specific | Uniform |

| Oligonucleotide Length | Typically shorter (<50 nucleotides) | Can produce very long strands (>50 nucleotides) isotope.com |

| Yield | Lower, suitable for analytical quantities | Higher, can produce milligram quantities isotope.comnih.gov |

| Primary Reagent | Labeled phosphoramidite | Labeled deoxynucleoside triphosphate (dNTP) |

| Key Advantage | Precise control over label position isotope.com | High yield and uniform labeling of long DNA nih.gov |

Enzymatic Reaction Monitoring and Kinetic Studies with Labeled Substrates

Isotopically labeled oligonucleotides containing 2'-Deoxycytidine-13C,15N2 are invaluable for studying the mechanisms and kinetics of DNA-modifying enzymes. Many crucial cellular processes, such as DNA replication, repair, and methylation, involve enzymes that interact with and chemically alter DNA.

By using a DNA substrate that is specifically labeled at or near the enzyme's recognition site, researchers can use NMR spectroscopy to monitor the enzymatic reaction in real time. As the enzyme modifies the DNA, the local chemical environment of the ¹³C and ¹⁵N isotopes within the deoxycytidine residue changes. This change results in a detectable shift in the NMR signal, allowing for the direct observation of the reaction progress.

This approach enables the detailed study of:

Enzyme Kinetics: By tracking the rate of change in the NMR spectrum, researchers can determine key kinetic parameters such as the reaction rate (k_cat) and Michaelis constant (K_M).

Reaction Mechanisms: The technique can help elucidate the step-by-step mechanism of an enzyme by identifying transient intermediates that may be difficult to detect with other methods.

Inhibitor Screening: The effect of potential drug candidates on enzymatic activity can be quantitatively assessed by observing how they alter the rate of the reaction monitored by NMR.

Table 2: Application of Labeled Substrates in Enzymatic Studies

| Parameter Studied | Experimental Approach | Information Gained |

| Reaction Rate | Time-course NMR spectroscopy | Quantitative measurement of substrate conversion to product over time. |

| Enzyme-Substrate Binding | Chemical Shift Perturbation | Identification of the binding site and determination of binding affinity (K_d). |

| Conformational Changes | NOESY and RDC NMR experiments | Characterization of structural changes in the DNA substrate upon enzyme binding and catalysis. |

Investigation of Nucleotide-Protein Interactions

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to biology. nih.gov The use of DNA oligonucleotides containing 2'-Deoxycytidine-13C,15N2 is a cornerstone of modern structural biology for investigating these interactions, primarily through NMR spectroscopy. nih.gov

In a typical NMR experiment to study a protein-DNA complex, researchers often prepare two samples. In one, the protein is isotopically labeled (e.g., with ¹⁵N and/or ¹³C), while the DNA is unlabeled. In the second, complementary sample, the DNA is labeled with ¹³C and ¹⁵N (by incorporating labeled nucleotides like 2'-Deoxycytidine-13C,15N2), while the protein remains in its natural isotopic abundance. nih.gov

This dual-labeling strategy provides several advantages:

Signal Disambiguation: In the crowded NMR spectrum of a large protein-DNA complex, labeling only one component at a time simplifies the spectrum, making it possible to unambiguously assign signals to either the protein or the DNA. nih.gov

Interface Mapping: By comparing the NMR spectrum of the labeled DNA in its free form versus its protein-bound form, researchers can identify which specific nucleotides are in direct contact with the protein. Nucleotides at the binding interface will experience a change in their chemical environment upon protein binding, leading to perturbations (shifts) in their NMR signals. This technique is known as Chemical Shift Perturbation (CSP) mapping.

Structure Determination: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between the labeled nuclei in the DNA and protons in the protein. wikipedia.org These intermolecular NOEs provide crucial distance restraints that are used to calculate a high-resolution three-dimensional structure of the protein-DNA complex. nih.gov

The specific labeling of cytidine with both ¹³C and ¹⁵N provides a rich set of NMR-active nuclei, enhancing the precision and detail with which the structure, dynamics, and interactions of the DNA component can be characterized. wikipedia.org

Challenges and Future Directions in 2 Deoxycytidine 13c,15n2 Research

Methodological Advancements in Isotope Labeling and Detection

Progress in the application of 2'-Deoxycytidine-13C,15N2 is intrinsically linked to the evolution of isotope labeling and detection technologies. Key challenges lie in achieving high levels of isotopic enrichment, particularly in in-vivo models, and enhancing the sensitivity and resolution of detection methods to accurately quantify the labeled compound and its metabolic products. nih.govf1000research.com

Isotope Labeling Strategies: The synthesis of 13C and 15N labeled nucleosides is a critical aspect of their use in biological research. researchgate.net While uniform labeling, where all carbon and/or nitrogen atoms are replaced with their heavy isotopes, is common for studies in cell culture, achieving complete and efficient incorporation in whole organisms remains a significant hurdle. nih.govf1000research.com Researchers are exploring various strategies to improve in-vivo labeling efficiency, including specialized diets and optimized administration protocols. f1000research.com Furthermore, the development of sparse labeling techniques, where only specific amino acids or precursors are isotopically enriched, offers an alternative for studying large proteins or protein-DNA complexes where uniform labeling could complicate spectral analysis. nih.gov

Detection and Quantification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for detecting and quantifying 13C and 15N labeled compounds. alfa-chemistry.com Recent advancements in high-resolution mass spectrometry are crucial for accurately measuring the isotopic distribution and enrichment levels. nih.govnih.gov A mass accuracy of 1 part-per-million (ppm) or better is often required to reliably distinguish the correct combination of 13C and 15N enrichment due to subtle shifts in peak centroids. nih.govacs.org

In NMR, the use of both 13C and 15N labels provides comprehensive information for structural biology applications, facilitating detailed insights into protein-DNA interactions and molecular dynamics. alfa-chemistry.comnih.gov However, spectral crowding can be a challenge, especially for larger biomolecules. nih.govnih.gov Methodological developments, such as multidimensional NMR experiments and the combined use of deuteration, are being employed to overcome these limitations and improve spectral resolution. nih.govacs.orgresearchgate.net

New analytical methods are also emerging, such as the chemical reaction interface/mass spectrometer (CRIMS) technique, which offers selective detection of 13C- and 15N-labeled metabolites in complex biological samples like urine. nih.gov

Table 1: Comparison of Key Analytical Techniques for Detecting Labeled 2'-Deoxycytidine-13C,15N2

| Technique | Principle | Advantages | Challenges |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio to distinguish isotopologues based on mass differences. nih.gov | High sensitivity, accurate quantification, suitable for flux analysis. nih.gov | Requires high mass accuracy (≤1 ppm) to resolve 13C/15N enrichment. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of 13C and 15N nuclei to provide structural and dynamic information. alfa-chemistry.com | Provides detailed atomic-level structural information, non-destructive. alfa-chemistry.comnih.gov | Lower sensitivity than MS, spectral crowding in large molecules. nih.govnih.gov |

| Chemical Reaction Interface/Mass Spectrometry (CRIMS) | Converts analytes into small molecules (e.g., CO2, NO) for isotope-selective detection. nih.gov | High selectivity for labeled compounds, reduces background interference. nih.gov | Less commonly available, requires specialized instrumentation. nih.gov |

Computational Modeling and Data Integration for Complex Biological Systems

The data generated from experiments using 2'-Deoxycytidine-13C,15N2 is most powerful when integrated into computational models of biological systems. nih.gov This quantitative approach uses modeling, simulation, and large-scale data analysis to formulate and test hypotheses about the mechanisms driving complex biological functions. nih.govduke.edu

The integration of stable isotope labeling data into computational flux models is a key area of advancement. nih.gov This allows researchers to move beyond simple observation to a more mechanistic investigation of cellular metabolism. nih.gov For example, 13C-15N dual isotopic labeling, combined with a Bayesian Model Averaging (BMA) framework, has been used to simultaneously quantify intracellular carbon and nitrogen fluxes in bacteria, providing a detailed map of their metabolic network. nih.gov This approach helps to resolve the activity of key metabolic pathways and identify central nodes in nitrogen metabolism. nih.gov

Software tools are essential for this data integration process. Programs have been developed to optimize the fitting of experimental isotope patterns from mass spectrometry to statistically derived distributions, thereby improving the accuracy of enrichment quantification. nih.gov Other platforms, such as MAVEN, provide intuitive interfaces for exploring, validating, and visualizing isotope labeling data, which is critical for interpreting results within a systems biology context. nih.gov These computational tools enable researchers to reconstruct and validate metabolic network models, which can then serve as a scaffold for integrating other types of biological data. nih.gov

Expanding Applications in Systems Biology and Multi-Omics Research

The use of 2'-Deoxycytidine-13C,15N2 is expanding beyond targeted metabolic studies into the broader fields of systems biology and multi-omics research. Systems biology aims to understand the complex interactions within biological systems, and stable isotope tracers are invaluable for mapping these dynamic processes. nih.gov Techniques like Stable Isotope Resolved Metabolomics (SIRM) allow for the unambiguous tracking of atoms through compartmentalized metabolic networks, providing a detailed picture of cellular biochemistry. nih.gov

In multi-omics research, data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—are integrated to provide a more holistic view of a biological state. nih.govmdpi.com The metabolic flux data obtained using tracers like 2'-Deoxycytidine-13C,15N2 provide a functional readout of the cellular state that can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics). nih.gov This integration can reveal how genetic or environmental perturbations propagate through the system to alter metabolic function. nih.govnih.gov

For instance, the metabolic networks constructed from isotope-labeling studies can serve as a framework for interpreting transcriptomic and proteomic profiles. nih.gov This integrated approach, sometimes referred to as a multi-staged data-integrated multi-omics (MS-DIMO) analysis, can help identify key molecular drivers of disease and potential therapeutic targets. nih.govazolifesciences.com By filtering and prioritizing findings across different omics layers, researchers can build more robust hypotheses about the complex mechanisms underlying disease. nih.govnih.gov

Table 2: Role of 2'-Deoxycytidine-13C,15N2 in Multi-Omics Integration

| Omics Layer | Information Provided | Integration with 2'-Deoxycytidine-13C,15N2 Data |

| Genomics | DNA sequence and structure. mdpi.com | Correlates genetic variations with changes in nucleotide metabolism and DNA repair pathways. |

| Transcriptomics | Gene expression levels (RNA). nih.gov | Links changes in gene expression for metabolic enzymes to observed metabolic fluxes. nih.gov |

| Proteomics | Protein abundance and modifications. youtube.com | Connects protein levels and post-translational modifications to the activity of metabolic pathways. nih.gov |

| Metabolomics | Metabolite concentrations and fluxes. nih.gov | Provides direct measurement of the functional output of metabolic networks, validating connections from other omics layers. nih.gov |

Development of Novel Tracing Strategies and Analytical Tools

Future research will also depend on the development of more sophisticated tracing strategies and the analytical tools needed to interpret the resulting data. The classic approach of providing a single labeled substrate is being complemented by more complex experimental designs.

One novel strategy is the combination of global and tracer-based labeling. frontiersin.org In this approach, a biological system might be globally labeled with one isotope (e.g., 13C from labeled glucose) while a specific tracer, such as labeled 2'-Deoxycytidine (B1670253), is also introduced. This allows for the simultaneous mapping of global metabolism and the specific fate of the nucleoside. Another innovative technique is Isotopic Ratio Outlier Analysis (IROA), which uses a mixture of low (e.g., 5%) and high (e.g., 95%) 13C enrichment to more easily distinguish true biological signals from background noise in mass spectrometry data. frontiersin.org

The development of new types of tracers is also expanding the scope of these studies. For example, heavy water (D2O) can be used to label a wide range of biomolecules, including proteins, lipids, and DNA, simultaneously, offering a broad overview of substrate turnover. youtube.com

Accompanying these new strategies is the need for advanced analytical and computational tools. Software is being developed to automatically filter and classify metabolites based on their isotopic patterns, helping to identify all downstream products of a labeled tracer. frontiersin.org Furthermore, tools that can analyze complex MS/MS spectra, such as SIRIUS and CSI:FingerID, are improving the ability to identify unknown labeled metabolites, a significant bottleneck in untargeted metabolomics. frontiersin.org These ongoing developments in tracing strategies and analytical technologies will continue to enhance the precision and scope of research utilizing 2'-Deoxycytidine-13C,15N2.

Q & A

Q. What are the primary applications of 2'-Deoxy Cytidine-13C,15N2 in isotopic tracing studies?

This isotopically labeled compound is critical for tracking DNA synthesis and repair mechanisms. For example, it has been used to study oxidative DNA damage by reactive oxygen species (ROS), where its incorporation into DNA allows precise quantification of lesions like 5-hydroxy-2’-deoxycytidine via enzymatic assays (e.g., uracil DNA N-glycosylase activity) . In pharmacokinetics, it enables tracing nucleoside analog metabolism, such as gemcitabine (dFdC), by distinguishing endogenous and exogenous pathways through LC-MS/MS analysis of triphosphate metabolites .

Q. How is this compound synthesized, and what steps ensure isotopic integrity?

Synthesis typically involves enzymatic or chemical incorporation of stable isotopes (13C, 15N) into the cytidine base and deoxyribose backbone. Critical steps include:

- Precursor purification : Avoiding cross-contamination with unlabeled or partially labeled intermediates.

- Reaction monitoring : Using NMR or mass spectrometry to verify isotopic enrichment at each step .

- Final validation : Confirming isotopic purity (>98 atom%) via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can experimental designs minimize isotopic dilution effects in metabolic flux studies?

Isotopic dilution occurs when unlabeled metabolites compete with labeled analogs. To mitigate this:

- Pre-equilibration : Pre-treat cell cultures with unlabeled nucleosides to deplete endogenous pools before introducing this compound.

- Dose optimization : Use kinetic modeling to determine the minimum labeled compound concentration required for detectable signal-to-noise ratios in LC-MS .

- Control experiments : Include parallel assays with unlabeled cytidine to quantify background interference .

Q. What methods validate the purity of this compound in pharmacokinetic studies?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column to resolve labeled compounds from structural analogs (e.g., 5-methyl-2’-deoxycytidine variants) .

- Mass spectrometry : Employ tandem MS (MS/MS) to detect isotopic impurities (e.g., 13C9 vs. 13C10 labeling) and confirm molecular ion peaks .

- Contamination checks : Screen for 15N-labeled ammonium/nitrate contaminants (common in commercial isotopes) using ion chromatography or colorimetric assays .

Q. How can data discrepancies between analytical platforms (e.g., LC-MS vs. enzymatic assays) be resolved?

Discrepancies often arise from differences in sensitivity or matrix effects. Solutions include:

- Cross-validation : Analyze identical samples using both methods and statistically compare results (e.g., Bland-Altman plots).

- Matrix-matched calibration : Prepare standards in biological matrices (e.g., plasma, tissue homogenates) to account for ion suppression in LC-MS .

- Enzymatic specificity controls : Confirm assay specificity using knockout cell lines or enzyme inhibitors (e.g., tetrahydrouridine to block cytidine deaminase) .

Q. What challenges arise in quantifying low-abundance this compound metabolites, and how are they addressed?

- Sensitivity limits : Use ultra-high-performance LC (UHPLC) coupled with high-resolution MS to detect sub-picomolar concentrations.

- Matrix interference : Implement solid-phase extraction (SPE) or immunoprecipitation to isolate target metabolites from complex biological samples .

- Data normalization : Correct for batch effects using internal standards (e.g., cytidine-13C9,15N3 triphosphate) .

Methodological Resources

- Synthesis protocols : Refer to optimized routes for labeled nucleosides, such as enzymatic phosphorylation of isotopically enriched bases .

- Analytical workflows : Detailed LC-MS/MS parameters for separating this compound from isomers are available in pharmacokinetic studies .

- Quality control : Guidelines for detecting 15N contaminants in commercial isotopes are critical for nitrogen fixation and metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.